molecular formula C12H11IN4 B7777659 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide

4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide

Cat. No.: B7777659
M. Wt: 338.15 g/mol
InChI Key: JVDCELQOTQKDFL-UHFFFAOYSA-M
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Description

4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide is a benzotriazole-derivative compound supplied for laboratory research use. This product is characterized by a high level of purity (98%) and has the CAS Registry Number 457051-53-5 . Benzotriazole chemistry is a significant area of investigation in medicinal chemistry, with 1,2,3-triazole scaffolds being widely utilized in the synthesis of compounds for biological evaluation . These structures are known to exhibit a myriad of biological activities and are frequently explored in the development of potential therapeutic agents . Related triazole-containing molecular hybrids are actively researched for various applications, including as potential inhibitors of enzymes like acetylcholinesterase, a target of relevance in neurodegenerative conditions . Furthermore, compounds featuring triazole structural fragments are also synthesized and evaluated for other pharmacological activities, such as anticonvulsant properties . Researchers can utilize this chemical as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its molecular formula is C 12 H 11 IN 4 and it has a molecular weight of 338.15 g/mol . The canonical SMILES string for this compound is C[N+]1=CC=C(N2N=NC3=CC=CC=C32)C=C1.[I-] . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound should be stored in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

1-(1-methylpyridin-1-ium-4-yl)benzotriazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N4.HI/c1-15-8-6-10(7-9-15)16-12-5-3-2-4-11(12)13-14-16;/h2-9H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDCELQOTQKDFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)N2C3=CC=CC=C3N=N2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of 1-(Pyridin-3-ylmethyl)-1H-Benzo[d] triazole

The most direct method involves a two-step sequence starting from 3-(chloromethyl)pyridine hydrochloride:

Step 1: Nucleophilic Substitution
1-(Pyridin-3-ylmethyl)-1H-benzo[d]triazole (pmbt ) is synthesized by refluxing 3-(chloromethyl)pyridine hydrochloride (1.6 g, 10 mmol) with benzotriazole (1.2 g, 10 mmol) in acetonitrile (100 mL) under basic conditions (K₂CO₃, 20 mmol). After 24 hours, the mixture is filtered, concentrated, and purified via column chromatography to yield pmbt as a white solid (72% yield).

Step 2: N-Methylation
pmbt (1.05 g, 5 mmol) undergoes quaternization with iodomethane (1.13 g, 8 mmol) in acetonitrile at room temperature for 12 hours. Evaporation and recrystallization from ethanol yield the target compound as a white powder (72% yield).

Critical Parameters

  • Solvent : Acetonitrile enables complete solubility of reactants.

  • Stoichiometry : Iodomethane in excess (1.6 eq) ensures full quaternization.

  • Purification : Ethanol recrystallization removes unreacted iodomethane and byproducts.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies on quaternization efficiency reveal:

SolventYield (%)Purity (%)Reaction Time (h)
Acetonitrile729812
DMF659510
Ethanol589215

Acetonitrile outperforms polar aprotic solvents like DMF due to better iodomethane solubility.

Temperature Effects

Quaternization proceeds efficiently at ambient temperature (25°C), with elevated temperatures (50°C) causing decomposition (>5% impurities).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.98 (s, 1H, triazole-H), 9.52 (s, 1H, pyridinium-H), 7.92–7.44 (m, 8H, aromatic-H), 5.59 (s, 2H, CH₂).

  • HRMS (ESI) : m/z calcd for C₁₃H₁₂IN₄⁺ [M]⁺: 339.0085; found: 339.0081.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity with a single peak at tR = 6.2 min.

Applications in Materials Science

The compound serves as a ligand in 1D copper(I) iodide polymers (e.g., 1D-Cu₄I₆(btmmp)₂), exhibiting green luminescence (λem = 520 nm) and thermal stability up to 210°C .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For example, compounds similar to 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide have shown activity against various human cancer cell lines. A study found that certain benzotriazoles had half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against cancer cells, indicating potent anticancer potential .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents .

Material Science Applications

Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. Its structure allows it to function as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing device performance .

Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties useful in catalysis and material synthesis. For instance, triazole-based ligands have been used to stabilize metal nanoparticles for catalytic applications .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives highlighted the anticancer efficacy of compounds similar to this compound. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Coordination Complexes
In another investigation, the synthesis of coordination complexes involving this compound revealed enhanced catalytic activity in organic reactions. The study demonstrated that the triazole ligand facilitated the formation of stable metal complexes that significantly improved reaction yields .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotent inhibition of cancer cell proliferation with IC50 values < 3 nM
Antimicrobial PropertiesEffective against various bacterial and fungal strains
Organic ElectronicsPotential use as hole transport material in OLEDs and OPVs
Coordination ChemistryForms stable complexes with metals for catalysis

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound is compared to other benzotriazole derivatives with distinct substituents (Table 1):

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide Methylpyridinium iodide Not reported Not reported Ionic, high polarity
BI9 () 2,4-Dichlorophenyl, imidazole-thione Not reported 187–189 Neutral, antiproliferative potential
BI10 () 2-Fluorophenyl, imidazole-thione Not reported 196–198 Halogenated, moderate yield (70%)
BI11 () 4-Bromophenyl, imidazole-thione Not reported 267–269 Brominated, high thermal stability
4-(1H-Benzo[d][1,2,3]triazol-1-yl)benzaldehyde () Benzaldehyde 223.23 156–157 Aldehyde functional group

Key Observations :

  • Ionic vs. Neutral Structures: The target compound’s methylpyridinium iodide group confers ionic character, distinguishing it from neutral derivatives like BI9-BI12. This ionic nature likely enhances solubility in polar solvents such as water or methanol, whereas BI9-BI11, with aryl and imidazole-thione substituents, are more lipophilic .
  • Thermal Stability: BI11 exhibits the highest melting point (267–269°C), attributed to bromine’s electron-withdrawing effects and strong intermolecular interactions.

Commercial Availability

The target compound is listed as "Typically In Stock" by some suppliers (CAS 457051-53-5, 95% purity) but marked as "Discontinued" by CymitQuimica, indicating fluctuating availability . In contrast, BI9-BI12 are research-grade compounds, and 4-(1H-Benzo[d][1,2,3]triazol-1-yl)benzaldehyde (CAS 724-24-3) remains commercially accessible .

Biological Activity

The compound 4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{10}N_3I. Its structure consists of a pyridine ring substituted with a benzo[d][1,2,3]triazole moiety. The presence of these heterocycles contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridine scaffolds. For instance, derivatives of 1H-triazoles have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that triazole derivatives could inhibit the growth of hepatocellular carcinoma cells by inducing apoptosis through mitochondrial pathways. The compound was found to interact with key proteins involved in the apoptotic process, leading to increased cell death rates in vitro .

Antimicrobial Properties

Compounds similar to this compound have exhibited antimicrobial activities against various pathogens.

  • Research Findings : A series of studies reported that triazole-based compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

DNA Binding and Cleavage

The interaction of this compound with DNA has been explored in several studies, indicating its potential as a chemotherapeutic agent.

Study Findings
Study 1Demonstrated strong binding affinity to DNA, suggesting potential for use as an anticancer agent through DNA cleavage mechanisms .
Study 2Showed that the compound could induce DNA strand breaks in vitro, which is a critical pathway for triggering apoptosis in cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells .

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .
  • Docking studies (AutoDock Vina) : Dock into protein targets (e.g., Topoisomerase II, PDB: 1ZXM) to estimate binding affinity (ΔG ≤ -8.0 kcal/mol) .
    Contradiction Alert : Experimental IC50_{50} values may deviate from docking predictions due to solvation effects or protein flexibility .

How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies)?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

What spectroscopic techniques are critical for analyzing degradation products or impurities?

Advanced Research Question

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., free benzotriazole) with m/z 119.05 .
  • IR spectroscopy : Detect carbonyl formation (1700–1750 cm1^{-1}) due to oxidation of the methylpyridinium group .
    Stability Note : Store at -20°C under argon to prevent iodide dissociation .

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